molecular formula C9H12S B6155043 2-(3-methylphenyl)ethane-1-thiol CAS No. 1099665-53-8

2-(3-methylphenyl)ethane-1-thiol

Cat. No.: B6155043
CAS No.: 1099665-53-8
M. Wt: 152.3
InChI Key:
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Description

2-(3-methylphenyl)ethane-1-thiol is an organosulfur compound with the molecular formula C9H12S. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a 3-methylphenyl group. This compound is known for its distinct odor, which is typical of thiols. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)ethane-1-thiol can be achieved through several methods:

  • Aromatic Substitution Reactions: : One common method involves the reaction of 3-methylbenzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent like ethanol. The reaction typically occurs under reflux conditions, leading to the formation of the desired thiol compound.

  • Grignard Reactions: : Another method involves the use of a Grignard reagent, such as 3-methylphenylmagnesium bromide, which reacts with sulfur to form the thiol. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

  • Reduction of Sulfonyl Chlorides: : The reduction of 3-methylphenyl ethanesulfonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4) can also yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aromatic substitution reactions. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product. Catalysts like copper(I) iodide (CuI) can be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(3-methylphenyl)ethane-1-thiol can undergo oxidation to form disulfides. For example, treatment with mild oxidants like iodine (I2) or hydrogen peroxide (H2O2) results in the formation of 2-(3-methylphenyl)ethane-1-disulfide.

  • Reduction: : The thiol group can be reduced to form the corresponding sulfide. This reaction typically involves the use of reducing agents like sodium borohydride (NaBH4).

  • Substitution: : The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, sodium hydrosulfide (NaSH)

Major Products Formed

    Oxidation: 2-(3-methylphenyl)ethane-1-disulfide

    Reduction: Corresponding sulfide

    Substitution: Thioethers

Scientific Research Applications

2-(3-methylphenyl)ethane-1-thiol has several applications in scientific research:

  • Organic Synthesis: : It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable intermediate in various synthetic pathways.

  • Biological Studies: : The compound is used in studies related to thiol-disulfide exchange reactions, which are important in understanding redox biology and cellular signaling.

  • Medicinal Chemistry: : It serves as a precursor in the synthesis of pharmaceuticals that contain sulfur atoms. Thiol-containing drugs are known for their therapeutic properties, including antioxidant and anti-inflammatory effects.

  • Industrial Applications: : In the polymer industry, this compound is used as a chain transfer agent in the production of certain types of polymers. It also finds use in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)ethane-1-thiol involves its ability to undergo thiol-disulfide exchange reactions. The thiol group (-SH) can form disulfide bonds with other thiol-containing molecules, which is a key process in maintaining redox homeostasis in biological systems. This compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

2-(3-methylphenyl)ethane-1-thiol can be compared with other similar thiol compounds, such as:

    2-phenylethane-1-thiol: Lacks the methyl group on the phenyl ring, resulting in different reactivity and physical properties.

    2-(4-methylphenyl)ethane-1-thiol: The methyl group is positioned differently on the phenyl ring, which can influence the compound’s steric and electronic properties.

    2-(3-chlorophenyl)ethane-1-thiol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in organic synthesis and industrial processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methylphenyl)ethane-1-thiol involves the alkylation of thiourea with 3-methylphenylacetonitrile followed by reduction of the resulting imine to yield the desired thiol.", "Starting Materials": [ "Thiourea", "3-methylphenylacetonitrile", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-methylphenylacetonitrile (1.0 g, 7.2 mmol) and thiourea (0.8 g, 10.8 mmol) in ethanol (20 mL) and add hydrochloric acid (1 M) dropwise until the pH reaches 2.", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide (1 M) until the pH reaches 10.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to yield the crude product.", "Step 6: Dissolve the crude product in ethanol (10 mL) and add sodium borohydride (0.2 g, 5.3 mmol) slowly with stirring.", "Step 7: Heat the reaction mixture at reflux for 4 hours.", "Step 8: Cool the reaction mixture to room temperature and add hydrochloric acid (1 M) dropwise until the pH reaches 2.", "Step 9: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to yield the pure product, 2-(3-methylphenyl)ethane-1-thiol." ] }

CAS No.

1099665-53-8

Molecular Formula

C9H12S

Molecular Weight

152.3

Purity

95

Origin of Product

United States

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